molecular formula C14H19NO8S3 B2490194 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008016-91-8

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2490194
CAS No.: 1008016-91-8
M. Wt: 425.49
InChI Key: YTJKBBDBJDDGEQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule characterized by a thiophene core substituted with methoxycarbonyl groups at positions 3 and 5, a methyl group at position 4, and a sulfonamido linkage at position 2. The sulfonamido group is further connected to a 4-(methylsulfanyl)butanoic acid moiety.

Properties

IUPAC Name

2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8S3/c1-7-9(12(18)22-2)14(25-10(7)13(19)23-3)26(20,21)15-8(11(16)17)5-6-24-4/h8,15H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJKBBDBJDDGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CCSC)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid (commonly referred to as the compound) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a thiophene ring and sulfonamide functional groups, suggests various biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15NO8S2C_{12}H_{15}N_{O_8}S_2 and a molecular weight of approximately 365.38 g/mol. It includes methoxycarbonyl groups that enhance its chemical reactivity, making it an interesting subject for medicinal chemistry research .

Antibacterial Activity

Research indicates that compounds with similar structural features to the studied molecule exhibit significant antibacterial properties. For instance, derivatives of sulfonamide compounds are known to inhibit bacterial growth effectively. The sulfonamide group in this compound may contribute to its potential antibacterial activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction of the sulfonamide group with bacterial enzymes or cancer cell receptors plays a crucial role in its activity. Further studies are necessary to elucidate these mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acidThiophene ring, sulfonamide groupPotential antibacterial/anticancer
SulfamethoxazoleSulfonamide groupAntibacterial
ThiamphenicolThiophene structureAntibacterial
AcetazolamideSulfonamide moietyCarbonic anhydrase inhibition

The structural diversity of these compounds opens avenues for further research into their potential applications in medicine and materials science .

Case Studies and Research Findings

A notable study investigated the effects of related compounds on high-producing Holstein cows, focusing on metabolic parameters and milk production. While this study did not directly test the compound , it highlighted the biological relevance of similar molecules in agricultural settings . The results indicated improvements in body weight and milk composition when cows were supplemented with related thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The structural similarity of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid to known antibacterial agents suggests it may possess similar effects.

Compound Structural Features Biological Activity
This compoundThiophene ring, sulfonamide groupPotential antibacterial
SulfamethoxazoleSulfonamide groupAntibacterial
ThiamphenicolThiophene structureAntibacterial
AcetazolamideSulfonamide moietyCarbonic anhydrase inhibition

The presence of the thiophene ring may enhance the compound's interaction with bacterial enzymes, potentially leading to novel antibacterial agents.

Anticancer Potential

The unique structural characteristics may also position this compound as a candidate for anticancer research. Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various studies. Further research is necessary to explore its mechanism of action and efficacy against different cancer types.

Organic Synthesis

The compound's reactivity allows for the synthesis of derivatives that could enhance its biological activity or modify its physical properties for specific applications in materials science. The methoxycarbonyl groups can be utilized in various organic reactions, expanding the utility of this compound in synthetic chemistry.

Photovoltaic Materials

Research into organic photovoltaic materials has identified thiophene-containing compounds as effective components due to their electronic properties. The incorporation of this compound into polymer matrices could lead to improved efficiency in solar cells.

Synthesis and Characterization

Studies have demonstrated effective synthetic routes for producing this compound through multi-step organic reactions, emphasizing the importance of controlling reaction conditions for optimal yield and purity.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its mechanism of action and therapeutic potential. Preliminary findings suggest promising interactions with various biological targets, warranting further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its thiophene-sulfonamido backbone combined with a methylsulfanyl-substituted butanoic acid. Below is a comparison with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound Thiophene-sulfonamido, 4-(methylsulfanyl)butanoic acid ~395 (estimated)* Reference compound for comparison.
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid Thiophene-sulfonamido, propanoic acid (shorter chain) 365.38 Shorter carbon chain (propanoic vs. butanoic acid); lacks methylsulfanyl group.
N-Acetyl-DL-methionine Acetylamino, 4-(methylsulfanyl)butanoic acid 191.24 Replaces thiophene-sulfonamido with acetylamino; simpler aromatic/heterocyclic core.
2CA4MBA Cyclohexylcarbamoyl-benzoyl amino, 4-(methylsulfanyl)butanoic acid Not provided Benzoyl amino group instead of sulfonamido; lacks thiophene ring.
4-(4-Methylphenyl)butyric acid 4-Methylphenyl, butyric acid 178.22 Aromatic phenyl group instead of thiophene-sulfonamido; no sulfur-based substituents.

*Estimated based on the addition of a methylsulfanyl group to the propanoic acid analog (C13H17NO8S3 vs. C12H15NO8S2 in ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid?

Methodological Answer: The synthesis likely involves multi-step reactions, including:

  • Thiophene ring functionalization : Introduce methoxycarbonyl groups at positions 3 and 5 via Friedel-Crafts acylation or esterification, as seen in analogous thiophene derivatives .
  • Sulfonamide formation : React the thiophene sulfonyl chloride with an amine intermediate, followed by coupling to the butanoic acid backbone.
  • Sulfanyl group incorporation : Use Michael addition or nucleophilic substitution, as demonstrated in sulfanyl-containing butanoic acid syntheses (e.g., thioglycolic acid additions) . Key challenges include controlling regioselectivity during thiophene modification and avoiding racemization during sulfonamide coupling.

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of methoxycarbonyl (δ ~3.8–4.0 ppm for OCH3_3), sulfonamide (δ ~7–8 ppm for NH), and methylsulfanyl (δ ~2.1–2.3 ppm for SCH3_3) groups .
  • HPLC : Reverse-phase chromatography with a C18 column (e.g., 60% acetonitrile/water mobile phase) to assess purity and detect impurities .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~500–550 g/mol based on structural analogs) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and how does stereochemistry impact its reactivity?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak® IA or IB column with a hexane/isopropanol gradient to separate enantiomers, as stereocenters may arise from sulfonamide coupling or sulfanyl group addition .
  • Circular dichroism (CD) : Compare CD spectra of resolved enantiomers to assign absolute configurations.
  • Reactivity studies : Evaluate enantiomers in kinetic assays (e.g., enzyme inhibition) to determine stereochemical effects on biological activity. Contradictions in activity data may arise from unaccounted stereoisomers, necessitating rigorous separation .

Q. What computational methods can predict the compound’s physicochemical properties and interaction mechanisms?

Methodological Answer:

  • DFT calculations : Optimize the molecular structure using Gaussian 16 at the B3LYP/6-31G* level to predict bond angles, dipole moments, and electrostatic potential surfaces .
  • Molecular docking : Simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues.
  • Solubility prediction : Apply the Abraham solvation model to estimate logP (~2.5–3.5) and aqueous solubility, critical for in vitro assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reaction optimization : Systematically vary catalysts (e.g., DMAP vs. HOBt for acylations) and solvents (DCM vs. THF) to identify yield-limiting steps .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete esterification or sulfonamide hydrolysis) that may skew NMR or HPLC results .
  • Cross-validation : Compare spectral data with structurally related compounds (e.g., 4-(methylsulfanyl)butanoic acid derivatives) to resolve peak assignment conflicts .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential irritancy from sulfonamide/sulfanyl groups .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates (e.g., thiophene derivatives).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional guidelines .

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